molecular formula C14H21IN2O4 B144295 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer CAS No. 137587-42-9

1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer

Cat. No. B144295
M. Wt: 408.23 g/mol
InChI Key: ODHADNYYZLWDLZ-XNOMRPDFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer, also known as poly(VMIM-MA), is a polymer that has gained significant attention in the scientific research community due to its unique properties. This copolymer is synthesized by the copolymerization of 1-vinyl-3-methylimidazole and maleic acid diethyl ester, resulting in a polymer with a high molecular weight and excellent thermal stability. The polymer has a wide range of applications in various fields, including drug delivery, biomaterials, and separation science.

Mechanism Of Action

The mechanism of action of 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer(VMIM-MA) is based on its ability to form complexes with various molecules, such as drugs, proteins, and nucleic acids. The 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can interact with these molecules through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The resulting complexes can protect the encapsulated molecules from degradation and improve their bioavailability.

Biochemical And Physiological Effects

Poly(VMIM-MA) has been shown to have excellent biocompatibility and biodegradability. The co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer does not induce any significant toxicity or immune response in vivo, making it an excellent candidate for various biomedical applications. Additionally, the 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer has been shown to have excellent stability in physiological conditions, making it an ideal carrier for drug delivery.

Advantages And Limitations For Lab Experiments

Poly(VMIM-MA) has several advantages and limitations for lab experiments. One of the main advantages is its excellent thermal stability, which makes it an ideal candidate for various high-temperature applications. Additionally, the 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer has excellent solubility in various solvents, making it easy to handle and process. However, one of the main limitations of this co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer is its high cost, which can limit its use in large-scale applications.

Future Directions

There are several future directions for research on 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer(VMIM-MA). One of the most significant areas of research is the development of new functionalized co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermers with improved drug loading and release properties. Additionally, the co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can be used as a template for the synthesis of various nanomaterials, such as nanoparticles and nanofibers, for various biomedical applications. Finally, the co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can be used as a scaffold for tissue engineering applications, such as bone and cartilage regeneration.

Synthesis Methods

Poly(VMIM-MA) can be synthesized by co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermerization of 1-vinyl-3-methylimidazole and maleic acid diethyl ester using a radical 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermerization method. The reaction is typically carried out in a solvent, such as dimethyl sulfoxide, and a radical initiator, such as azobisisobutyronitrile, is added to initiate the 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermerization process. The resulting 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can be purified by precipitation or dialysis.

Scientific Research Applications

Poly(VMIM-MA) has been extensively studied in various scientific research applications. One of the most significant applications of this co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer is in drug delivery. The 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can be used as a carrier for various drugs due to its excellent biocompatibility and biodegradability. Additionally, the co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can be functionalized with various functional groups to improve drug loading and release properties.

properties

CAS RN

137587-42-9

Product Name

1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer

Molecular Formula

C14H21IN2O4

Molecular Weight

408.23 g/mol

IUPAC Name

(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide

InChI

InChI=1S/C8H12O4.C6H9N2.HI/c1-3-5(7(9)10)6(4-2)8(11)12;1-3-8-5-4-7(2)6-8;/h3-4H2,1-2H3,(H,9,10)(H,11,12);3-6H,1H2,2H3;1H/q;+1;/p-1/b6-5-;;

InChI Key

ODHADNYYZLWDLZ-XNOMRPDFSA-M

Isomeric SMILES

CC/C(=C(\CC)/C(=O)O)/C(=O)O.C[N+]1=CN(C=C1)C=C.[I-]

SMILES

CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-]

Canonical SMILES

CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-]

synonyms

1-VIMAE copolymer
1-vinyl-3-methylimidazole-maleic acid diethyl ester copolyme

Origin of Product

United States

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